molecular formula C12H26N2 B3093029 1-(2-Ethylhexyl)piperazine CAS No. 1240564-47-9

1-(2-Ethylhexyl)piperazine

Cat. No. B3093029
CAS RN: 1240564-47-9
M. Wt: 198.35 g/mol
InChI Key: QGFMMXCEQYFBAC-UHFFFAOYSA-N
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Description

1-(2-Ethylhexyl)piperazine is an organic compound with the molecular formula C12H26N2 . It contains a total of 40 bonds, including 14 non-H bonds, 6 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms . The molecule has an average mass of 198.348 Da and a mono-isotopic mass of 198.209595 Da .


Physical And Chemical Properties Analysis

This compound is a water-soluble compound . It is likely to be mobile in the environment due to its water solubility .

Safety and Hazards

1-(2-Ethylhexyl)piperazine can cause skin irritation and serious eye damage . It is recommended to wear protective clothing and avoid contact with skin, eyes, or clothing . In case of contact, it is advised to wash off immediately with plenty of water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules.

Cellular Effects

Some piperazine derivatives have been shown to have cytotoxic effects on certain cancer cells . They can induce apoptosis, a form of programmed cell death, in these cells .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Piperazine derivatives are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of 1-(2-Ethylhexyl)piperazine at different dosages in animal models are not well-documented. Piperazine, a related compound, is generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine derivatives are known to undergo phase I and phase II metabolic reactions, which involve modifications to the compound to facilitate its excretion from the body .

Transport and Distribution

Piperazine derivatives can be transported and distributed within cells using a polymer inclusion membrane .

Subcellular Localization

The localization of proteins and other biomolecules can be predicted using computational tools .

properties

IUPAC Name

1-(2-ethylhexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-5-6-12(4-2)11-14-9-7-13-8-10-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFMMXCEQYFBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308100
Record name Piperazine, 1-(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240564-47-9
Record name Piperazine, 1-(2-ethylhexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240564-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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